2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide
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Description
2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C20H22N6O5 and its molecular weight is 426.433. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated the significant potential of compounds related to "2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide" in antitumor activity. For instance, a study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues highlighted their broad spectrum antitumor activity, with certain compounds exhibiting potency nearly 1.5–3.0-fold more compared to the positive control, 5-FU. This suggests the compound's relevance in cancer research, particularly in targeting specific cancer cell lines through the inhibition of critical kinases like EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
Another area of application is in antimicrobial activities, where derivatives of this compound class have been synthesized and evaluated for their efficacy against various bacterial strains. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showed promising results against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the compound's potential in addressing microbial resistance (Pratibha Sharma et al., 2004).
Synthesis and Structural Analysis
The compound and its related derivatives have been explored in the context of synthesis and structural analysis, contributing valuable insights into their chemical properties and interactions. For example, studies on the synthesis and biological evaluation of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers offer a perspective on how these compounds can be utilized in imaging studies, particularly for the investigation of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in vivo (Mingzhang Gao et al., 2016).
properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5/c1-10-11(2)26-16-17(23(3)20(29)24(18(16)28)9-15(21)27)22-19(26)25(10)13-8-12(30-4)6-7-14(13)31-5/h6-8H,9H2,1-5H3,(H2,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRJGHWZVBCEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
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